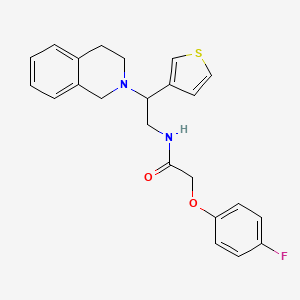
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step reactions, starting from basic aromatic or heterocyclic compounds. For example, Jiang et al. (2011) describe a new route for preparing key intermediates for selective EGFR kinase inhibitors, utilizing quinolones as important intermediates. This process involves acylation, ethylation, and reduction steps, showcasing the complexity and precision required in the synthesis of advanced organic compounds (Jiang et al., 2011). Wenpeng et al. (2014) detail a practical synthetic route through cyclization, highlighting the intricate steps necessary for crafting specific molecular structures (Wenpeng et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide" is characterized by the presence of multiple functional groups and heterocycles. Durgadas et al. (2013) synthesized a related compound and fully characterized its structure using IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis, demonstrating the detailed approach needed to understand the molecular framework of such complex entities (Durgadas et al., 2013).
Chemical Reactions and Properties
The chemical reactions involving compounds of this complexity often include cyclization, acylation, and substitution reactions, which can significantly alter their chemical properties. For instance, Toda et al. (2000) achieved the synthesis of tetrahydroisoquinolines via Pummerer-type cyclization, highlighting the versatility of these molecules in undergoing structural transformations (Toda et al., 2000).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, solubility, and crystal structure, can be influenced by their specific functional groups and molecular geometry. Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, providing insights into how molecular modifications can affect physical properties like gel formation and crystallinity (Karmakar et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with biological systems, are crucial for understanding the potential applications of these molecules. Dyachenko et al. (2010) synthesized hexahydroisoquinoline derivatives, exploring their potential as synthons for various applications, which sheds light on the multifaceted chemical behaviors these compounds can exhibit (Dyachenko et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- A study described the synthesis and characterization of a new derivative with potent cytotoxic activity against human cancer cell lines, indicating the potential for cancer treatment applications. The compound exhibited significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its therapeutic potential as an anti-cancer agent (Riadi et al., 2021).
Structural and Fluorescence Studies
- Research on the structural aspects of two amide-containing isoquinoline derivatives showed that these compounds could form crystalline solids or gels upon treatment with various mineral acids. This study emphasizes the structural versatility of such compounds, which could be relevant for material science applications (Karmakar et al., 2007).
PET Imaging Applications
- Evaluation of two 18F-labeled PET ligands based on similar structural motifs showed their effectiveness in in vitro and in vivo imaging of translocator protein (18 kDa) in the infarcted rat brain, suggesting applications in neurology and diagnostic imaging (Yui et al., 2010).
Synthesis and Antitumor Activity
- Another study focused on the synthesis of methoxy-indolo[2,1-a]isoquinolines and their dihydroderivatives, tested for cytostatic activity in vitro. The results showed potential for these compounds in developing new anticancer drugs (Ambros et al., 1988).
Chemoselective Acetylation
- Research on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide highlights the chemical versatility and potential applications in synthesizing intermediates for antimalarial drugs (Magadum et al., 2018).
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2S/c24-20-5-7-21(8-6-20)28-15-23(27)25-13-22(19-10-12-29-16-19)26-11-9-17-3-1-2-4-18(17)14-26/h1-8,10,12,16,22H,9,11,13-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLWSCMWTLSNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC=C(C=C3)F)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

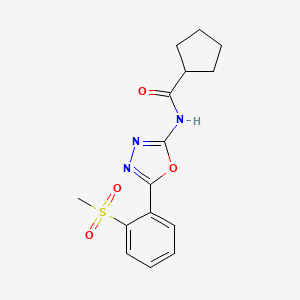
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride](/img/structure/B2495925.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide](/img/structure/B2495927.png)
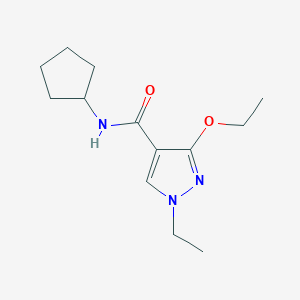
![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2495929.png)




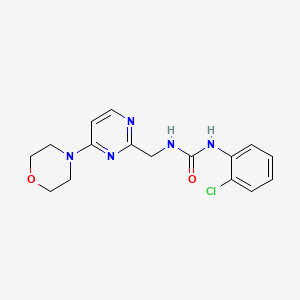

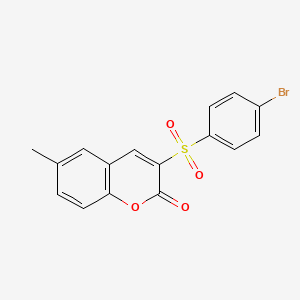

![7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B2495943.png)